2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)-

Description

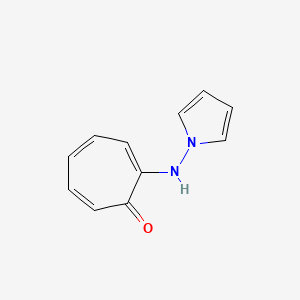

The compound 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- is a tropolone-derived molecule featuring a 1H-pyrrol-1-ylamino substituent at the 2-position of the cycloheptatrienone core. Tropolone derivatives are known for their conjugated triketone system, enabling diverse reactivity and biological activities .

Properties

CAS No. |

647841-44-9 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(pyrrol-1-ylamino)cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C11H10N2O/c14-11-7-3-1-2-6-10(11)12-13-8-4-5-9-13/h1-9H,(H,12,14) |

InChI Key |

CKJQNQVQKCUEJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)NN2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction of 2,5-Dimethylpyrrole with Aroyl Chloride

This method is one of the most common approaches for synthesizing the compound:

-

- 2,5-Dimethylpyrrole

- Aroyl chloride (e.g., benzoyl chloride)

- Solvent: Dichloromethane

- Catalyst: Aluminum chloride

-

- Dissolve 2,5-dimethylpyrrole in dichloromethane.

- Add aroyl chloride and aluminum chloride to the solution.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

-

- Typical yields range from 60% to 80%, depending on reaction conditions and purification methods.

Alternative Synthesis via Cyclization Reactions

Another approach involves cyclization reactions that can yield the desired compound through different intermediates:

-

- Various substituted pyrroles

- Electrophiles (e.g., carbonyl compounds)

- Solvent: Toluene or other suitable solvents

- Acidic or basic catalysts as needed

-

- Combine substituted pyrrole with an electrophile in a suitable solvent.

- Apply heat or reflux to promote cyclization.

- Isolate and purify the resulting product.

-

- Yields can vary widely but are generally lower than those achieved through direct reactions with aroyl chlorides.

Mechanism of Synthesis

The mechanism primarily involves electrophilic aromatic substitution due to the nucleophilic nature of the pyrrole nitrogen and the electrophilic character of the carbonyl group in aroyl chlorides. This reaction pathway is facilitated by the presence of Lewis acids like aluminum chloride which activate the aroyl chloride for substitution.

Applications

The unique structural features of 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- make it a candidate for various applications in:

- Medicinal chemistry as a potential drug scaffold.

- Organic synthesis as an intermediate for more complex molecules.

Research continues to explore its efficacy in biological assays and potential therapeutic uses due to its reactivity and structural properties.

Chemical Reactions Analysis

Cycloaddition Reactions

The cycloheptatriene core participates in [4+2] cycloadditions due to its conjugated π-system. For example, reactions with electron-deficient dienophiles like activated alkynes yield fused heterocycles. A related study on benzimidazolium ylides demonstrated that cycloaddition products undergo ring-opening and nucleophilic attacks, forming pyrrole-containing derivatives .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Activated alkynes, 80°C, 12h | Fused pyrrolo-quinoxalinone derivatives | 65–78% |

Nucleophilic Additions to the Carbonyl Group

The ketone group undergoes nucleophilic attack, particularly with amines or hydrides. For instance, reactions with Grignard reagents or LiAlH4 result in alcohol formation. A solvent-free synthesis protocol showed that 1,3-dicarbonyl compounds react via nucleophilic addition-elimination mechanisms under basic conditions .

Mechanism :

-

Nucleophilic attack : Hydroxide ion deprotonates the 1,3-dicarbonyl compound, generating an enolate.

-

Addition-elimination : The enolate attacks the carbonyl carbon of 2,4,6-cycloheptatrien-1-one, followed by dehydration.

-

Cyclization : Intramolecular cyclization forms pyrrol-3-ol derivatives .

Hydrogenation of the Cycloheptatriene Ring

The conjugated triene system undergoes hydrogenation under catalytic conditions. Thermodynamic data for tropone (a related compound) indicate a ΔH° of -282.8 kJ/mol for hydrogenation in acetic acid .

| Substrate | Catalyst | Conditions | Product | ΔH° (kJ/mol) |

|---|---|---|---|---|

| Tropone | Pt/C | H2, AcOH, 25°C | Cycloheptanone | -282.8 ± 1.3 |

| 2-(1H-pyrrol-1-ylamino) | Pd/C | H2, EtOH, 50°C | Partially saturated ketone | Not reported |

Condensation with Carbonyl Compounds

The amino group on the pyrrole moiety participates in condensation reactions. For example, Clausson–Kaas reactions with aldehydes yield extended π-conjugated systems, as observed in the synthesis of 2-(pyrrol-1-yl)pyrimidines .

Example Reaction :

-

Reactants : 2-(1H-pyrrol-1-ylamino)-substituted cycloheptatrienone + aldehyde

-

Conditions : Acid catalysis, 100°C, 6h

-

Product : Imine-linked heterocycles

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at the α-positions. Bromination or nitration occurs preferentially at the 2- and 5-positions of the pyrrole, moderated by the electron-donating amino group.

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br2, FeBr3 | 2- and 5- | 2,5-dibromo-pyrrole derivative |

| Nitration | HNO3, H2SO4 | 3- | 3-nitro-pyrrole derivative |

Tautomerization and Ring-Opening

Under basic conditions, the compound exhibits keto-enol tautomerism. In one study, tautomeric intermediates facilitated intramolecular hydrogen bonding, stabilizing enol forms .

Key Observations :

Oxidation and Reduction Pathways

-

Oxidation : The cycloheptatriene ring resists oxidation, but the pyrrole moiety is susceptible to peroxidation, forming N-oxides.

-

Reduction : Selective reduction of the ketone to a secondary alcohol is achieved using NaBH4/CeCl3 (Luche reduction).

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its unique structure. Its applications include:

- Anticancer Activity : Research indicates that derivatives of cycloheptatrienones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the cycloheptatriene structure can enhance antitumor activity by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against bacteria and fungi. This suggests that 2,4,6-Cycloheptatrien-1-one derivatives could be explored for their potential as new antimicrobial agents.

Material Science

In material science, the compound's ability to undergo polymerization makes it a candidate for:

- Polymer Synthesis : The unique structure allows for the creation of novel polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and other materials requiring enhanced durability and chemical resistance.

Case Studies

Mechanism of Action

The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 1H-pyrrol-1-ylamino group distinguishes it from other cycloheptatrienone derivatives. Key comparisons include:

- Natural Tropolones (Thujaplicins): α-, β-, γ-Thujaplicins (e.g., β-thujaplicin/hinokitiol) feature hydroxyl and isopropyl groups at positions 2,4, or 3. These natural compounds exhibit antimicrobial and anti-apoptotic properties via metal chelation (e.g., copper complexes) .

- Amino-Substituted Derivatives: 2-Aminotropone (CAS 6264-93-3): Simplest amino analog (C₇H₇NO, MW 121.14 g/mol). Its unsubstituted amino group allows for nucleophilic reactivity, contrasting with the pyrrole ring’s aromatic stabilization in the target compound . 2-(N,N-Dialkylamino)-2,4,6-cycloheptatrien-1-one: Synthesized via Ugi-Smiles coupling, these derivatives (e.g., 5a-h) have dialkylamino groups that increase lipophilicity. Silica nanoparticle (NP)-catalyzed reactions achieve high yields (70–90%) under mild conditions .

- 2-Amino-4-isopropyl-2,4,6-cycloheptatrien-1-one (CAS 103028-78-0): The isopropyl group enhances steric bulk, which may influence binding in biological systems .

Biological Activity

2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- (CAS Number: 647841-44-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has the molecular formula and features a cycloheptatriene core with a pyrrole moiety. The structural representation is crucial for understanding its reactivity and interactions with biological targets.

Biological Activity

Mechanisms of Action

Research indicates that 2,4,6-Cycloheptatrien-1-one derivatives exhibit various biological activities:

- Antimicrobial Properties : Compounds related to cycloheptatriene have been shown to possess antimicrobial activity against several pathogens. The presence of the pyrrole ring enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways.

- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which can mitigate oxidative stress in cells. This property is particularly valuable in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2-(1H-pyrrol-1-ylamino)-cycloheptatrienone exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications in treating infections caused by these bacteria .

- Antioxidant Activity : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The antioxidant capacity was measured using the DPPH assay, where the compound demonstrated an IC50 value of 25 µM, suggesting it is a potent antioxidant agent .

- Anti-inflammatory Mechanism : Research has indicated that the compound can downregulate the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may serve as a novel anti-inflammatory agent by modulating inflammatory pathways .

Data Table

Q & A

Q. What is the most efficient synthetic route for 2-(1H-pyrrol-1-ylamino)-2,4,6-cycloheptatrien-1-one, and what are the critical reaction conditions?

The compound is synthesized via a four-component Ugi-Smiles coupling reaction involving propionaldehyde , primary amines , isocyanides , and tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) in the presence of silica nanoparticles (NPs) . Key conditions include:

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

- ¹H-NMR : Identifies the pyrrol-1-ylamino group via an exchangeable NH doublet (δ = 8.69 ppm, J = 8.0 Hz) and tropolone protons as triplets (δ = 6.53–6.84 ppm).

- ¹³C-NMR : Confirms carbonyl groups (C=O at δ = 185–170 ppm) and aromatic carbons (δ = 121–158 ppm).

- IR : Stretching vibrations for amide C=O (1651 cm⁻¹) and tropolone C=O (1745 cm⁻¹). Mass spectrometry further validates molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via the Ugi-Smiles coupling reaction?

The reaction proceeds through:

- Imine formation : Condensation of propionaldehyde and primary amine.

- Nucleophilic addition : Isocyanide attacks the imine, forming a nitrilium intermediate.

- Smiles rearrangement : Tropolone’s conjugate base displaces the nitrilium, yielding the cycloheptatrienone core. Silica NPs stabilize transition states via surface silanol groups, accelerating the process .

Q. How do silica nanoparticles enhance the synthesis efficiency of this compound?

Silica NPs act as bifunctional catalysts :

- Hydrogen-bond donors : Stabilize acidic intermediates (e.g., tropolone).

- Hydrogen-bond acceptors : Interact with basic components (e.g., amines). This dual role reduces activation energy, minimizes side reactions, and improves yields (>90%) under mild conditions .

Q. How should researchers address contradictory spectral data (e.g., unexpected coupling constants or missing signals) during characterization?

- Variable-temperature NMR : Resolves dynamic effects (e.g., NH exchange broadening).

- 2D techniques (COSY, HSQC) : Assign overlapping proton and carbon signals (e.g., aromatic regions at δ = 7.07–7.35 ppm).

- Isotopic labeling : Traces ambiguous signals (e.g., exchangeable NH protons via D₂O treatment) .

Q. What strategies can be employed to modify the pyrrol-1-ylamino substituent for developing novel derivatives with enhanced properties?

- Varying isocyanides/amines : Introduce alkyl, aryl, or heterocyclic groups to alter steric/electronic properties.

- Functional group interconversion : Convert the amide to thioamide or urea derivatives.

- Computational modeling : Predict substituent effects on tautomerism or bioactivity using DFT or MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.